3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
“3-bromo-2-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the CAS Number: 680610-73-5 . It has a molecular weight of 262.08 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The physical form of “this compound” is liquid . Its molecular weight is 262.08 .Scientific Research Applications
Antibacterial Properties
Research into analogues of 3-Methoxybenzamide has led to the identification of compounds with potent antistaphylococcal activity and improved pharmaceutical properties, highlighting a potential application of similar compounds like 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide in combating bacterial infections (Haydon et al., 2010).
Photodynamic Therapy for Cancer
Compounds with structural similarities to this compound, specifically those containing bromo and methoxy groups, have been studied for their high singlet oxygen quantum yield and potential application in photodynamic therapy (PDT) for cancer treatment. This research supports the potential use of such compounds in developing treatments that target cancer cells with light-sensitive drugs (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Drug Design
Studies on benzamide isomers, including those with methoxy and bromo substitutions, have provided insights into their interaction with protein residues, demonstrating their potential as pharmacophores in drug design. This suggests a broader application of compounds like this compound in the development of new therapeutics (Moreno-Fuquen et al., 2022).
Antioxidant Properties
Research on nitrogen-containing bromophenols, similar in structure to this compound, has demonstrated potent scavenging activity against radicals. This indicates the potential of such compounds in the development of natural antioxidants for use in food or pharmaceuticals (Li, Li, Gloer, & Wang, 2012).
Synthesis of Fluorinated Compounds
Studies involving the synthesis of fluorinated compounds, including those with bromo and methoxy groups, underscore the importance of such chemicals in medicinal chemistry, particularly in the creation of building blocks for drug discovery. This highlights the relevance of compounds like this compound in the synthesis of novel therapeutic agents (Zaitsev et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that n-methylbenzamide, a structurally similar compound, is a potent inhibitor of phosphodiesterase 10a, a protein abundant only in brain tissue .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide might interact with its targets in a similar manner.
Properties
IUPAC Name |
3-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDVFLJWBACPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728026 | |
Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680610-73-5 | |
Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.